4,4'-Dihydroxyantipyrine

Vue d'ensemble

Description

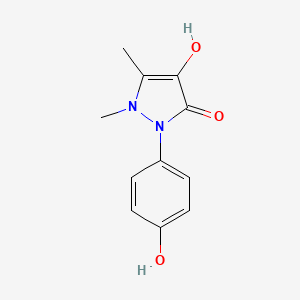

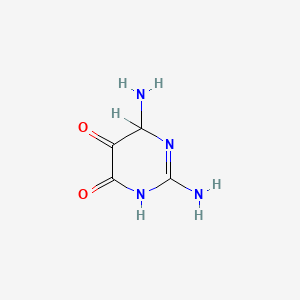

4,4’-Dihydroxyantipyrine is a chemical compound that belongs to the family of pyrazolones. It contains a total of 28 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecular weight of 4,4’-Dihydroxyantipyrine is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Synthesis Analysis

The synthesis of 4,4’-Dihydroxyantipyrine involves the regioselective hydroxylation of trans-stilbene . This process is catalyzed by unspecific peroxygenases (UPOs) from the basidiomycetes Agrocybe aegerita (AaeUPO), Coprinopsis cinerea (rCciUPO), and Marasmius rotula (MroUPO) .Molecular Structure Analysis

The 4,4’-Dihydroxyantipyrine molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis

4,4’-Dihydroxyantipyrine belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .Physical And Chemical Properties Analysis

4,4’-Dihydroxyantipyrine is a chemical compound with the formula C11H12N2O3 . It contains a total of 28 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Mécanisme D'action

While the specific mechanism of action for 4,4’-Dihydroxyantipyrine is not mentioned in the search results, it’s worth noting that Antipyrine, a related compound, is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

4-hydroxy-2-(4-hydroxyphenyl)-1,5-dimethylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-10(15)11(16)13(12(7)2)8-3-5-9(14)6-4-8/h3-6,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYDPBZSLDXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993548 | |

| Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72732-51-5 | |

| Record name | 4,4'-Dihydroxyantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

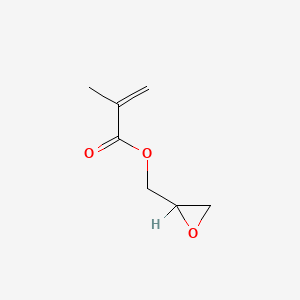

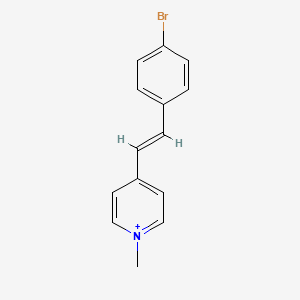

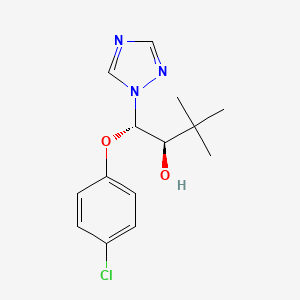

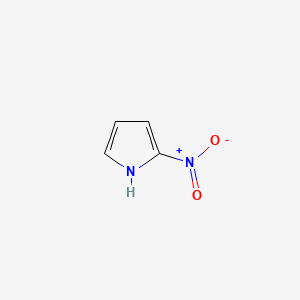

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 4,4'-dihydroxyantipyrine (DOHA) and how is it formed?

A: this compound (DOHA) is a major metabolite of the drug antipyrine. It is formed through the oxidative metabolism of antipyrine by specific enzymes in the cytochrome P450 family. [, , , ]

Q2: Why is the study of antipyrine and its metabolites like DOHA important in pharmacology?

A: Antipyrine is considered a model drug for studying drug metabolism in vivo. Analyzing its metabolic profile, including the formation of DOHA, helps researchers understand how different factors, such as genetic variations, diseases, and drug interactions, can influence drug-metabolizing enzymes. [, , , ]

Q3: Do different species metabolize antipyrine to form DOHA at the same rate?

A: No, the ratio of antipyrine metabolites, including DOHA, varies between species. For example, in humans, 4-hydroxyantipyrine is the main metabolite, while in rats, 3-hydroxymethylantipyrine and DOHA constitute a greater proportion. []

Q4: Can environmental factors or other drugs affect DOHA formation?

A: Yes, certain drugs and environmental factors can influence the activity of drug-metabolizing enzymes, thereby affecting the formation of DOHA. Studies have shown that enzyme inducers like phenobarbital increase the formation of DOHA, while inhibitors like 9-hydroxyellipticine and allylisopropylacetamide decrease its formation. [, , ]

Q5: How is DOHA quantified in biological samples?

A: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed techniques to quantify DOHA in biological samples such as urine, plasma, and bile. These methods often involve extraction procedures and comparison with authentic DOHA standards for accurate quantification. [, ]

Q6: Are there sex-related differences in the metabolism of antipyrine and the formation of DOHA?

A: Yes, research suggests that sex hormones can influence the activity of specific drug-metabolizing enzymes. Studies in dwarf goats have shown that testosterone can suppress the formation of DOHA, highlighting the impact of sex and hormonal status on drug metabolism. []

Q7: What are the implications of inter-individual variability in DOHA formation?

A: Inter-individual variability in DOHA formation reflects differences in drug-metabolizing enzyme activity, which can arise from genetic factors, environmental exposures, and disease states. This variability can influence drug efficacy and the risk of adverse effects. []

Q8: What is the significance of understanding the metabolic pathways of antipyrine and the formation of metabolites like DOHA?

A8: Gaining a deeper understanding of antipyrine metabolism, including the formation of DOHA, provides valuable insights into:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)

![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolane-3,4-diol](/img/structure/B1201762.png)

![5-(p-Tolylcarbamoylamino)-2-[4-(p-tolylcarbamoylamino)-2-sulfo-phenyl]benzenesulfonic acid](/img/structure/B1201775.png)